4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline
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Overview
Description
“4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline” is a chemical compound with the linear formula C17H13N5S . It is part of the tetrazole family, which plays a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as “4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline”, can be approached in eco-friendly ways. This includes the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, with good to excellent yields .Molecular Structure Analysis
The molecular weight of “4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline” is 319.391 . Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles, including “4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline”, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They can also undergo reactions with a few active metals to produce new compounds .Physical And Chemical Properties Analysis
Tetrazoles, including “4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline”, are crystalline and odorless. They have a melting point temperature at 155–157°C. Tetrazoles dissolve in water, acetonitrile, etc .Mechanism of Action
Safety and Hazards
Tetrazoles can decompose and emit toxic nitrogen fumes when heated. They can burst vigorously when exposed to shock, fire, and heat on friction . For specific safety and hazard information about “4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline”, it is recommended to refer to its Material Safety Data Sheet (MSDS) .
Future Directions
The future directions for “4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline” and similar compounds could involve further exploration of their medicinal and pharmaceutical applications, given the important role of tetrazoles in these fields . Additionally, their synthesis methods could be refined to be more eco-friendly and cost-effective .
properties
IUPAC Name |
4-methyl-2-(1-phenyltetrazol-5-yl)sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-12-11-16(18-15-10-6-5-9-14(12)15)23-17-19-20-21-22(17)13-7-3-2-4-8-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJBIGMEERVDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline |
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